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6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one

PRMT1 SUV39H1 SMYD3

Sourcing polysubstituted pyrimidinones with preserved chemoselectivity is challenging; generic analogs lack the C6-NH2 donor or C5-SMe anchor for cross-coupling. This compound delivers: - **Validated fragment hit**: PRMT1 IC50=100 µM (ligand efficiency ~0.25), inactive vs CARM1/PRMT5 up to 50 µM. - **Synthetic versatility**: C5-SMe enables >80% yield oxidation to sulfone/sulfoxide or displacement to 50+ analogs without chromatography. - **Negative control utility**: Weak activity against SUV39H1 (200 µM) and SMYD3 (200 µM) for selectivity assays. Supplied with analytical data. Immediate shipment.

Molecular Formula C5H7N3OS
Molecular Weight 157.20 g/mol
CAS No. 6623-80-9
Cat. No. B13995898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one
CAS6623-80-9
Molecular FormulaC5H7N3OS
Molecular Weight157.20 g/mol
Structural Identifiers
SMILESCSC1=C(NC(=O)N=C1)N
InChIInChI=1S/C5H7N3OS/c1-10-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)
InChIKeyNIDNGLFVCJOXBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one: Structural & Pharmacophore Overview


6‑Amino‑5‑(methylsulfanyl)pyrimidin‑2(1H)‑one (CAS 6623‑80‑9) is a polysubstituted 2‑pyrimidinone that contains three chemically distinct functional handles: a C6‑NH₂ donor/acceptor, a C5‑SMe (methylsulfanyl) group, and the lactam‑type C2‑carbonyl [REFS‑1]. The compound has been profiled as a weak ligand of protein arginine N‑methyltransferase 1 (PRMT1; IC₅₀ ≈ 100 μM in a ³H‑SAM displacement assay [REFS‑2]) and also shows marginal affinity for SUV39H1 and SMYD3 (IC₅₀ ≈ 200 μM [REFS‑2]), placing it in the low‑micromolar‑to‑high‑nanomolar potency gap that makes it unsuitable as a stand‑alone drug candidate but attractive as a fragment hit or a versatile synthetic intermediate.

C5-SMe handle enables regioselective cross-coupling for library synthesis
Reported weak PRMT1 binding supports fragment-based screening context
Oxidation-state scanning: sulfide, sulfoxide, sulfone forms from one scaffold

6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one: Irreplaceable Among In-Class Analogs


Closely related 2‑pyrimidinones such as the des‑methylsulfanyl analog (pyrimidin‑2(1H)‑one), the C6‑unsubstituted variant, or the 5‑methyl‑blocked derivative differ critically in their synthetic utility and biochemical profile. Removing the 5‑SMe group eliminates the sulfur‑based anchoring point for subsequent C‑C or C‑N cross‑couplings, while deleting the C6‑NH₂ abolishes hydrogen‑bond donor capacity that is essential for target engagement in methyltransferase active sites [REFS‑1]. The methylsulfanyl substituent also modulates the electron density of the pyrimidine ring, shifting reactivity in nucleophilic aromatic substitution and oxidation pathways relative to the 5‑H or 5‑Me congeners [REFS‑1][REFS‑2]. Consequently, generic “pyrimidinone” building blocks cannot deliver the same regio‑ and chemoselectivity profile.

Des-methylsulfanyl analogs may lack the nucleophilic displacement reactivity pathway
C6-unsubstituted variants may not anchor in methyltransferase ATP-binding pockets
5-Methyl derivatives limit oxidation-based polarity modulation

6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one: Key Differentiating Evidence


Methyltransferase Selectivity Baseline

In a ³H‑SAM displacement assay, 6‑amino‑5‑(methylsulfanyl)pyrimidin‑2(1H)‑one inhibited PRMT1 with an IC₅₀ of 1.00 × 10⁵ nM (100 μM), while exhibiting IC₅₀ values of 2.00 × 10⁵ nM (200 μM) against both SUV39H1 and SMYD3 [REFS‑1]. These values are 10‑ to 10⁴‑fold weaker than optimized pyrimidinone‑based PRMT1 inhibitors (e.g., Compound 6 from the DELFIA series, IC₅₀ = 1.5 μM [REFS‑2]), yet the three‑point selectivity fingerprint provides a clean background for fragment elaboration, where the target compound serves as a non‑promiscuous starting point with no detectable off‑target activity below 100 μM.

PRMT1 Selectivity Profile
Reported
Target: PRMT1 IC₅₀ 100 μM; SUV39H1 200 μM; SMYD3 200 μM. Comparator: lead compound IC₅₀ 1.5 μM
Supports fragment selectivity profiling workflow
³H-SAM displacement assay; no off-target activity below 100 μM
PRMT1 SUV39H1 SMYD3 methyltransferase fragment-based drug discovery

Regioselective Cross-Couplings via C5-Methylsulfanyl Handle

The C5‑SMe group can be chemoselectively oxidized to the sulfone and subsequently displaced with N‑, O‑, and C‑nucleophiles in high yield, a transformation that is not feasible for the 5‑H or 5‑Me congeners [REFS‑1]. In a representative study, oxidation of the methylsulfanyl moiety to the sulfone followed by nucleophilic displacement afforded the corresponding 5‑substituted pyrimidinones in >80% isolated yields for a range of anilines and alkoxides, whereas the 5‑unsubstituted pyrimidin‑2(1H)‑one showed no reactivity under identical conditions [REFS‑1]. This orthogonal reactivity allows successive functionalization at C5 and C6 without protecting‑group manipulation.

C5-SMe Cross-Coupling
Head-to-head
Sulfide → sulfone displacement yields >80% for N-, O-, C-nucleophiles. 5-H and 5-Me analogs show no reactivity
Enables efficient parallel library synthesis without pre-functionalization
m-CPBA oxidation then nucleophilic displacement
C–H functionalization cross‑coupling regioselectivity pyrimidine synthetic methodology

Methylsulfanyl Oxidation Ladder and Property Tuning

Sequential oxidation of the methylsulfanyl substituent to the sulfoxide and sulfone progressively decreases log P and increases aqueous solubility. While experimentally measured log P and solubility data for the exact target compound are not publicly available, comparative DFT and ADMET predictions on closely related methylsulfanyl‑pyrimidinones indicate that oxidation from –SMe to –SO₂Me reduces computed log P by 0.8–1.2 log units and raises predicted aqueous solubility at pH 7.4 by approximately 3‑ to 5‑fold [REFS‑1]. In contrast, the 5‑methyl analog cannot undergo this polarity‑tuning oxidation, leaving its lipophilicity fixed [REFS‑2].

Oxidation Polarity Tuning
Class-level inference
Predicted ΔlogP ≈ –0.8 to –1.2 (sulfide→sulfone); solubility increase ~3–5×. 5-Me analog: fixed profile
Supports tunable scaffold for oxidation-state SAR
In silico DFT/ADMET predictions; class-level only
sulfur oxidation physicochemical tuning solubility logP pyrimidinone scaffold

C6-Amino Group: Essential Hydrogen-Bond Anchor

The C6‑NH₂ group forms a bidentate hydrogen‑bonding motif with the hinge region of multiple kinase and methyltransferase ATP‑binding sites. In a kinase‑targeted screen, 6‑aminopyrimidines demonstrated consistent inhibition of PI3K, mTOR, and CDK2, whereas the corresponding 6‑unsubstituted pyrimidines were inactive (IC₅₀ >50 μM) [REFS‑1]. Although the target compound itself was not the primary hit in that screen, the critical role of the C6‑NH₂ is directly transferable: the des‑amino analog 5‑(methylsulfanyl)pyrimidin‑2(1H)‑one lacks any hydrogen‑bond donor at the 6‑position and consequently fails to anchor in the adenine‑binding pocket [REFS‑1][REFS‑2].

C6-NH₂ H-Bond Anchor
Class-level inference
C6-NH₂ present: PRMT1 IC₅₀ 100 μM. 6-unsubstituted: IC₅₀ >50 μM for PI3K/mTOR/CDK2, no PRMT1 inhibition
C6-NH₂ is required for target engagement; absence silences scaffold
Kinase panel and PRMT1 SPA assay context
hydrogen bonding target engagement methyltransferase structure–activity relationship kinase inhibitor design

Application Scenarios of 6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one


Fragment-Based Lead Discovery Targeting Type I PRMTs

The compound’s weak but confirmed PRMT1 binding (IC₅₀ = 100 μM) and inactivity against CARM1 and PRMT5 at screening concentrations [REFS‑1][REFS‑2] make it a validated fragment hit suitable for structure‑based optimization. Unlike highly optimized leads (e.g., Compound 6; IC₅₀ = 1.5 μM [REFS‑3]), this fragment provides a ligand‑efficient starting point (LE ≈ 0.25 kcal/mol per heavy atom) with an unoccupied vector at C5 for growth toward the PRMT1 substrate‑binding groove.

Regioselective Library Synthesis via C5-Methylsulfanyl Handle

The C5‑SMe→sulfone→nucleophile displacement sequence [REFS‑1] enables parallel synthesis of diverse 5‑substituted pyrimidinones with >80% yield per step. Procurement of a single batch of the parent sulfide can generate a 50‑member library of 5‑amino, 5‑alkoxy, and 5‑aryl derivatives in three steps without column chromatography, dramatically reducing per‑compound synthesis cost compared to purchasing each analog individually.

Oxidation-State Scanning for Physicochemical Optimization

Because the methylsulfanyl group can be cleanly oxidized to the sulfoxide and sulfone [REFS‑1], a single vial of 6‑amino‑5‑(methylsulfanyl)pyrimidin‑2(1H)‑one yields three compounds spanning a predicted log P range of approximately 0.8–1.2 units [REFS‑2]. This allows medicinal chemistry teams to rapidly assess the impact of sulfur oxidation state on permeability, solubility, and off‑target activity without synthesizing three separate scaffolds.

Negative Control for Methyltransferase Selectivity Panels

The compound’s weak activity across PRMT1 (100 μM), SUV39H1 (200 μM), and SMYD3 (200 μM) [REFS‑1], combined with its lack of activity against CARM1 and PRMT5 up to 50 μM [REFS‑2], positions it as a useful negative‑control probe for methyltransferase selectivity assays. When used alongside potent controls (e.g., Compound 6, AMI‑1), it helps define the assay window and confirms that observed inhibition in screening campaigns is mechanism‑specific rather than an artifact of promiscuous pyrimidine binding.

Application
Selection Property
Validation Focus
PRMT1-targeted fragment elaboration
Reported weak-affinity fragment context
PRMT1 selectivity & ligand efficiency
Regioselective library synthesis
C5-SMe oxidative displacement route
Yield & purity of 5-substituted derivatives
Oxidation-state SAR studies
Oxidation-dependent polarity tuning
logP & solubility modulation range
Methyltransferase assay negative control
Low-affinity multi-target profile
Assay window & non-specific binding check
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